Cas no 2122-68-1 (Propyl 2-(1H-indol-3-yl)acetate)

Propyl 2-(1H-indol-3-yl)acetate structure
2122-68-1 structure
Product name:Propyl 2-(1H-indol-3-yl)acetate
CAS No:2122-68-1
MF:C13H15NO2
Molecular Weight:217.2637
MDL:MFCD22415258
CID:4456677
PubChem ID:72207561

Propyl 2-(1H-indol-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • propyl 2-(1H-indol-3-yl)acetate
    • 1H-INDOLE-3-ACETIC ACID PROPYL ESTER;indol-3-yl-acetic acid propyl ester;Indol-3-yl-essigsaeure-propylester;
    • 1H-INDOLE-3-ACETIC ACID PROPYL ESTER
    • PB30492
    • AK171585
    • 1H-Indole-3-acetic acid propyl ester, AldrichCPR
    • AS-34758
    • CS-0048743
    • propyl2-(1H-indol-3-yl)acetate
    • 2122-68-1
    • SY097586
    • AKOS017265685
    • Propyl 2-(3-Indolyl)acetate
    • CAA12268
    • DB-180863
    • 1H-Indole-3-acetic acid, propyl ester
    • MFCD22415258
    • Propyl 2-(1H-indol-3-yl)acetate
    • MDL: MFCD22415258
    • インチ: 1S/C13H15NO2/c1-2-7-16-13(15)8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3
    • InChIKey: MNSTXDVFCOCNAP-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C([H])([H])C([H])([H])[H])C(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O

計算された属性

  • 精确分子量: 217.11000
  • 同位素质量: 217.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 42.1

じっけんとくせい

  • PSA: 42.09000
  • LogP: 2.66360

Propyl 2-(1H-indol-3-yl)acetate Security Information

Propyl 2-(1H-indol-3-yl)acetate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Propyl 2-(1H-indol-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121690-100G
propyl 2-(1H-indol-3-yl)acetate
2122-68-1 97%
100g
¥12632.00 2023-04-26
abcr
AB454478-10 g
1H-Indole-3-acetic acid propyl ester
2122-68-1
10g
€668.60 2023-04-22
Chemenu
CM105154-10g
propyl 2-(1H-indol-3-yl)acetate
2122-68-1 95%+
10g
$418 2021-08-06
abcr
AB454478-25 g
1H-Indole-3-acetic acid propyl ester
2122-68-1
25g
€1,062.40 2022-03-01
abcr
AB454478-5 g
1H-Indole-3-acetic acid propyl ester
2122-68-1
5g
€422.10 2023-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121690-5G
propyl 2-(1H-indol-3-yl)acetate
2122-68-1 97%
5g
¥1471.00 2023-04-26
TRC
B526840-500mg
Propyl 2-(1H-Indol-3-yl)acetate
2122-68-1
500mg
$ 135.00 2022-06-07
Advanced ChemBlocks
G-6577-1G
1H-Indole-3-acetic acid propyl ester
2122-68-1 97%
1G
$100 2023-09-15
Chemenu
CM105154-100g
propyl 2-(1H-indol-3-yl)acetate
2122-68-1 95%+
100g
$*** 2023-03-30
Chemenu
CM105154-50g
propyl 2-(1H-indol-3-yl)acetate
2122-68-1 95%+
50g
$*** 2023-03-30

Propyl 2-(1H-indol-3-yl)acetate 合成方法

Propyl 2-(1H-indol-3-yl)acetate 関連文献

Propyl 2-(1H-indol-3-yl)acetateに関する追加情報

Propyl 2-(1H-indol-3-yl)acetate: A Comprehensive Overview

Propyl 2-(1H-indol-3-yl)acetate (CAS No. 2122-68-1) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its indole moiety and ester functional group, has garnered attention due to its potential applications in drug design, agrochemicals, and advanced materials. The indole ring, a heterocyclic structure with a nitrogen atom, is a common feature in many bioactive compounds, making Propyl 2-(1H-indol-3-yl)acetate a valuable precursor for various synthetic pathways.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry. The indole ring's ability to interact with biological targets such as enzymes and receptors makes it a cornerstone in the development of new therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that certain indole derivatives exhibit potent anti-inflammatory and anticancer properties. Propyl 2-(1H-indol-3-yl)acetate, as a member of this class, serves as a versatile building block for synthesizing more complex molecules with enhanced bioactivity.

The synthesis of Propyl 2-(1H-indol-3-yl)acetate typically involves multi-step reactions, often starting from indole itself. One common approach is the alkylation of indole followed by esterification to introduce the propyl group. This process requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been explored to optimize the production process, reducing reaction times and enhancing efficiency.

In terms of applications, Propyl 2-(1H-indol-3-yl)acetate has shown promise in agrochemicals. Its ability to act as a plant growth regulator has been studied extensively. Research conducted at the University of California revealed that this compound can influence auxin signaling pathways in plants, potentially leading to improved crop yields and stress resistance. This finding underscores its potential role in sustainable agriculture practices.

Beyond its chemical applications, Propyl 2-(1H-indol-3-yl)acetate has also found use in materials science. Its unique electronic properties make it a candidate for organic semiconductors and optoelectronic devices. A study published in *Advanced Materials* demonstrated that thin films incorporating this compound exhibit favorable charge transport characteristics, paving the way for its integration into next-generation electronic devices.

From an environmental perspective, the ecological impact of Propyl 2-(1H-indol-3-yl)acetate has been a topic of recent research. Studies have shown that its biodegradability is influenced by environmental conditions such as pH and temperature. Understanding these factors is crucial for assessing its safety and sustainability in industrial applications.

In conclusion, Propyl 2-(1H-indol-3-yl)acetate (CAS No. 2122-68-1) stands out as a multifaceted compound with diverse applications across various scientific domains. Its role as a key intermediate in drug discovery, agrochemical development, and materials science highlights its significance in modern research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing technological and therapeutic innovations.

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